molecular formula C15H12ClN5O B3405416 N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351620-66-0

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B3405416
CAS RN: 1351620-66-0
M. Wt: 313.74
InChI Key: OGDVLOJFEJBKBA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as CBPP, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various fields. CBPP is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is not fully understood, but it is believed that N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are involved in DNA replication and repair. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been found to have various biochemical and physiological effects. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been shown to induce apoptosis, which is a process of programmed cell death that occurs in cancer cells. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has the advantage of being a relatively simple compound to synthesize, and it has been shown to have potential applications in various fields. However, N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has some limitations for lab experiments. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. One direction is to study the potential use of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and its potential applications in various fields.

Scientific Research Applications

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been shown to inhibit the growth of cancer cells, and it has been suggested that N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide could be used as a potential anticancer agent. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-5-2-1-4-11(12)10-17-15(22)13-6-7-14(20-19-13)21-9-3-8-18-21/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDVLOJFEJBKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150450
Record name 3-Pyridazinecarboxamide, N-[(2-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

CAS RN

1351620-66-0
Record name 3-Pyridazinecarboxamide, N-[(2-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351620-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxamide, N-[(2-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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